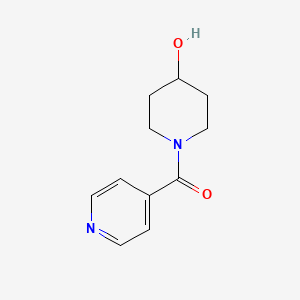

1-(Pyridine-4-carbonyl)piperidin-4-ol

Descripción

1-(Pyridine-4-carbonyl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a pyridine-4-carbonyl moiety attached to the nitrogen atom. Its pyridine and piperidine components are common in drug discovery, contributing to solubility and bioavailability.

Propiedades

Número CAS |

1156972-29-0 |

|---|---|

Fórmula molecular |

C11H14N2O2 |

Peso molecular |

206.24 g/mol |

Nombre IUPAC |

(4-hydroxypiperidin-1-yl)-pyridin-4-ylmethanone |

InChI |

InChI=1S/C11H14N2O2/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9/h1-2,5-6,10,14H,3-4,7-8H2 |

Clave InChI |

BBVVHJVHMUGCQA-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1O)C(=O)C2=CC=NC=C2 |

SMILES canónico |

C1CN(CCC1O)C(=O)C2=CC=NC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Sphingosine Kinase 1 (SK1) Inhibitors

- RB-005 (1-(4-octylphenethyl)piperidin-4-ol) and RB-019 (1-(4-octylphenethyl)piperidin-3-ol):

- Structural Features : Both compounds have a 4-octylphenethyl group linked to the piperidine nitrogen, with RB-005 bearing a 4-hydroxyl and RB-019 a 3-hydroxyl group.

- Activity : RB-005 shows 15.0-fold selectivity for SK1 over SK2, while RB-019 has 6.1-fold selectivity. The hydroxyl position significantly impacts selectivity, emphasizing the importance of stereochemistry in target binding .

| Compound | Piperidine Substitution | Selectivity (SK1/SK2) | Reference |

|---|---|---|---|

| RB-005 | 4-hydroxy | 15.0-fold | |

| RB-019 | 3-hydroxy | 6.1-fold |

CNS-Targeting Agents

- Z3777013540 (1-(5-(6-fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol):

| Compound | Core Structure | CNS MPO Score | BBB Score | Reference |

|---|---|---|---|---|

| Z3777013540 | Pyrimidine-indole | High | High | |

| CBD-2115 | Undisclosed | Moderate | Moderate |

Antimicrobial Agents

- P4MP4 (1-[(piperidin-4-yl)methyl]piperidin-4-ol): Structural Features: A bis-piperidine derivative with a methylene linker. Activity: Inhibits Neisseria meningitidis adhesion and type IV pilus (T4P) assembly, mimicking phenothiazines’ effects despite structural differences .

- PIPD1 (4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol):

| Compound | Target Pathogen | Key Structural Features | Reference |

|---|---|---|---|

| P4MP4 | Neisseria meningitidis | Bis-piperidine, methylene linker | |

| PIPD1 | Mycobacterium tuberculosis | Aryl-benzyl substitution |

Therapeutic Derivatives

- Loperamide Analogs (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine):

Key Structural and Functional Insights

- Hydroxyl Position : The 4-hydroxyl group in piperidine (as in 1-(Pyridine-4-carbonyl)piperidin-4-ol) often enhances selectivity for enzymes like SK1, whereas 3-hydroxyl derivatives (e.g., RB-019) show reduced activity .

- Substituent Effects : Bulky aromatic groups (e.g., pyridine-4-carbonyl) improve CNS penetration and target affinity, as seen in Z3777013540 .

- Biological Activity : Piperidin-4-ol derivatives exhibit versatility, from antimicrobial (P4MP4, PIPD1) to neuroactive (loperamide analogs) applications, depending on substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.